3-(Brommethyl)-1-methylchinoxalin-2(1H)-on

Übersicht

Beschreibung

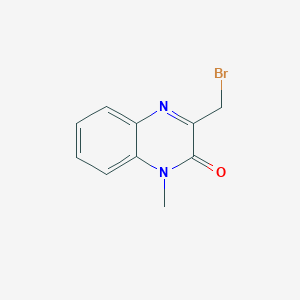

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the third position and a methyl group at the first position of the quinoxalin-2(1H)-one core structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one serves as a versatile intermediate for the preparation of various quinoxaline derivatives. Its reactivity towards nucleophiles makes it a valuable building block for constructing complex molecular architectures.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules and inhibit specific enzymes or receptors makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one derivatives have been explored as potential therapeutic agents for the treatment of various diseases. Their pharmacological activities are attributed to their interactions with specific molecular targets in the body.

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in the production of dyes, pigments, and polymers are also of interest.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

Formation of Quinoxalin-2(1H)-one Core: The quinoxalin-2(1H)-one core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Bromomethylation: The bromomethyl group can be introduced by reacting the methylated quinoxalin-2(1H)-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

3-(Hydroxymethyl)-1-methylquinoxalin-2(1H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.

3-(Aminomethyl)-1-methylquinoxalin-2(1H)-one: Features an aminomethyl group in place of the bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one imparts unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Biologische Aktivität

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative effectiveness against various biological targets.

Chemical Structure and Properties

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is characterized by a quinoxaline core, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological molecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one. In vitro evaluations against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have demonstrated significant cytotoxic effects. The compound exhibited an IC50 range of 2.1 to 9.8 µM, indicating potent activity compared to standard treatments like sorafenib .

Table 1: Cytotoxic Activity of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one

The mechanism by which 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound increases levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that it may serve as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one has been investigated for its antimicrobial effects. Research indicates that quinoxaline derivatives can inhibit bacterial quorum sensing, a mechanism that regulates virulence in pathogenic bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C(3) position can alter the compound's ability to interact with specific enzymes or receptors involved in tumor growth and bacterial virulence .

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | High | Moderate |

| Sorafenib | High | Low |

| Other Quinoxaline Derivatives | Variable | High |

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives aimed at inhibiting VEGFR-2, a critical target in cancer therapy. Among these compounds, those structurally related to 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one showed promising results in both cytotoxicity assays and VEGFR-2 inhibition studies, reinforcing the importance of this compound class in drug discovery .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIEAODWPWLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933874 | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-41-3 | |

| Record name | NSC75193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.